2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid
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Overview
Description
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid is a complex organic compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of a benzoic acid moiety substituted with a chloro group and a pyrimidine ring that is further substituted with chloro and methylamino groups. The unique structure of this compound makes it a valuable entity in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide in ethanol or methanol. This reaction proceeds under mild conditions and results in the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the pyrimidine ring can be substituted by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often employed in cross-coupling reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield a corresponding amino derivative, while cross-coupling reactions can produce various aryl-heteroaryl compounds .
Scientific Research Applications
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid involves its interaction with specific molecular targets. The chloro and methylamino groups in the pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-hydroxypyridine
- 2,5-Dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine
- Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate
Uniqueness
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H8Cl3N3O2 |
---|---|
Molecular Weight |
332.6 g/mol |
IUPAC Name |
2-chloro-5-[(2,6-dichloropyrimidin-4-yl)-methylamino]benzoic acid |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-18(10-5-9(14)16-12(15)17-10)6-2-3-8(13)7(4-6)11(19)20/h2-5H,1H3,(H,19,20) |
InChI Key |
JTRHUHGSHDUDRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)O)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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